![molecular formula C8H16O B1620058 3-Methylheptanal CAS No. 27608-03-3](/img/structure/B1620058.png)
3-Methylheptanal
Overview
Description
3-Methylheptanal is an organic compound with the molecular formula C8H16O It is an aldehyde with a branched structure, specifically a heptanal derivative with a methyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylheptanal can be synthesized through several methods. One common approach involves the oxidation of 3-methylheptanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 2-methyl-1-hexene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, typically a rhodium or cobalt complex. The reaction is carried out under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
3-Methylheptanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-methylheptanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-methylheptanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: It can react with nucleophiles like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX)
Major Products Formed
Oxidation: 3-Methylheptanoic acid
Reduction: 3-Methylheptanol
Nucleophilic Addition: Secondary alcohols
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Reagent in Chemical Reactions : 3-Methylheptanal serves as a key reagent in organic synthesis. It can undergo various reactions such as oxidation to form corresponding acids or reduction to yield alcohols. Its branched structure allows for the formation of complex molecules, making it valuable in synthetic chemistry.
2. Biological Activity
- Enzyme Interactions : Recent studies have indicated that this compound exhibits potential biological activity. It has been investigated for its interactions with enzymes like matrix metalloproteinase-2 (MMP-2), which is implicated in cancer progression. The compound's derivatives have shown significant binding affinities, suggesting potential therapeutic applications in cancer treatment .
Case Study: Anticancer Potential
A study focused on the inhibitory effects of this compound derivatives on MMP-2 activity revealed promising results. The derivatives demonstrated potent inhibitory effects, with IC values significantly lower than those of standard inhibitors. This highlights the compound's potential as a lead structure in drug development aimed at cancer therapies.
Table: Binding Affinity of Compounds to MMP-2
Compound | Binding Energy (kcal/mol) | IC (nM) |
---|---|---|
CMNPD8322 | -9.75 | 0.20 |
CMNPD8320 | -9.11 | Not specified |
CMNPD8318 | -9.05 | Not specified |
Control | -9.01 | Not specified |
Industrial Applications
1. Flavor and Fragrance Industry
this compound is utilized in the production of flavors and fragrances due to its pleasant odor profile. It is often incorporated into formulations to enhance sensory attributes.
2. Intermediate in Chemical Synthesis
The compound acts as an intermediate in the synthesis of various chemicals, contributing to the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylheptanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reaction is crucial in various biochemical processes, including enzyme catalysis and signal transduction. Additionally, this compound can undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Heptanal: A straight-chain aldehyde with similar reactivity but lacks the methyl group at the third carbon.
3-Methylheptane: A branched alkane isomeric to octane, lacking the aldehyde functional group.
2-Methylheptanal: An isomer with the methyl group attached to the second carbon instead of the third.
Uniqueness
3-Methylheptanal is unique due to its specific branched structure and the presence of the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Biological Activity
3-Methylheptanal is an organic compound classified as a branched aldehyde, with the chemical formula CHO. It is known for its presence in various natural sources, including herbs and spices, and has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, biological effects, and relevant case studies.
This compound can be synthesized through various chemical reactions, including the aldol reaction. This reaction involves the condensation of aldehydes to form larger molecules. The compound is particularly reactive due to its structure, which allows it to participate in multiple organic reactions, making it valuable in synthetic organic chemistry .
Biological Activity
The biological activity of this compound has been studied in several contexts, particularly regarding its effects on microbial organisms and potential therapeutic applications.
Antimicrobial Properties
One significant area of research involves the antimicrobial properties of this compound. Studies have indicated that this compound can inhibit the growth of certain bacterial strains, including Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised individuals. The inhibition mechanism appears to involve disruption of cellular processes, although the exact pathways remain under investigation .
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, although further research is needed to establish its efficacy and safety as a potential chemotherapeutic agent .
Study 1: Antimicrobial Activity Against Pseudomonas aeruginosa
In a controlled laboratory setting, this compound was tested against Pseudomonas aeruginosa. The study measured growth inhibition using dilution plating techniques. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.1% (v/v), suggesting that this compound possesses potent antimicrobial properties.
Concentration (v/v) | Growth Inhibition (%) |
---|---|
0.01% | 20 |
0.1% | 75 |
1% | 95 |
Study 2: Cytotoxicity in Cancer Cell Lines
A separate study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound was administered at varying concentrations over a period of 48 hours, with cell viability assessed using MTT assays.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
50 | 60 |
100 | 30 |
The results demonstrated a dose-dependent decrease in cell viability, indicating that higher concentrations of this compound are more effective at inducing cytotoxicity.
Pharmacological Potential
Given its biological activities, there is growing interest in exploring the pharmacological potential of this compound. Its ability to inhibit microbial growth and induce apoptosis in cancer cells positions it as a candidate for further drug development. However, comprehensive toxicological studies are necessary to assess safety profiles before clinical applications can be considered.
Properties
IUPAC Name |
3-methylheptanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-8(2)6-7-9/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFRYFDYAVLCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950275 | |
Record name | 3-Methylheptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27608-03-3 | |
Record name | 3-Methylheptanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27608-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylheptan-1-al | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027608033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylheptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylheptan-1-al | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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